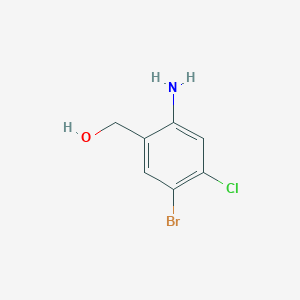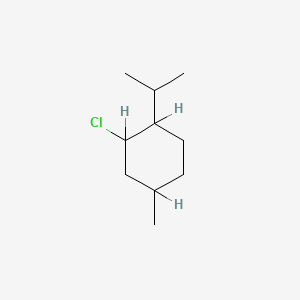
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane is an organic compound with the molecular formula C10H19Cl. It is a chlorinated derivative of cyclohexane, featuring an isopropyl group and a methyl group as substituents. This compound is often used as a building block in organic synthesis due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane can be synthesized through the chlorination of 2-isopropyl-5-methylcyclohexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1-chloro-2-isopropyl-5-methylcyclohexane may involve large-scale chlorination processes using continuous flow reactors. This method ensures consistent product quality and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Major Products Formed
Substitution: Products include alcohols or ethers, depending on the nucleophile used.
Elimination: The major product is typically an alkene, such as 2-isopropyl-5-methylcyclohexene.
Wissenschaftliche Forschungsanwendungen
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-2-isopropyl-5-methylcyclohexane involves its reactivity as an alkyl halide. The chlorine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. These reactions are crucial in organic synthesis, allowing the formation of various functional groups and molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-methylcyclohexane
- 1-Chloro-2-isopropylcyclohexane
- 1-Chloro-3-isopropyl-5-methylcyclohexane
Uniqueness
(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both isopropyl and methyl groups provides steric hindrance, affecting the compound’s conformational stability and reactivity compared to other chlorinated cyclohexanes .
Eigenschaften
CAS-Nummer |
28953-96-0 |
|---|---|
Molekularformel |
C10H19Cl |
Molekulargewicht |
174.71 g/mol |
IUPAC-Name |
2-chloro-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
OMLOJNNKKPNVKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


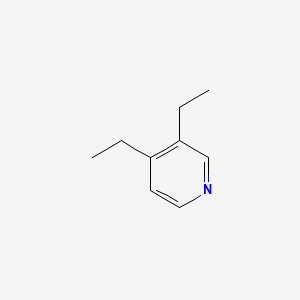
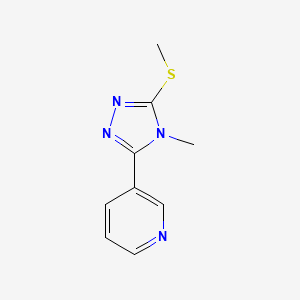
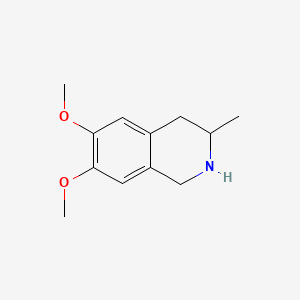
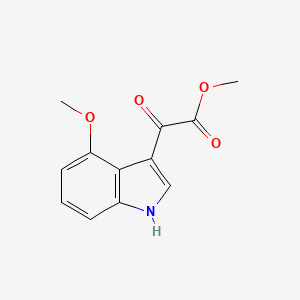
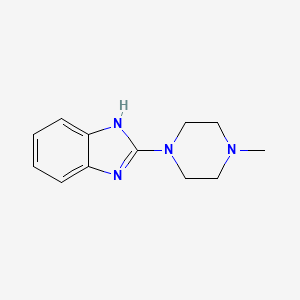
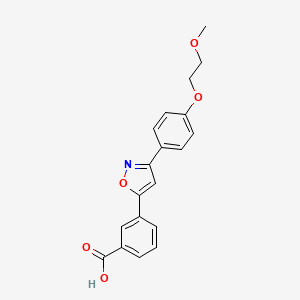
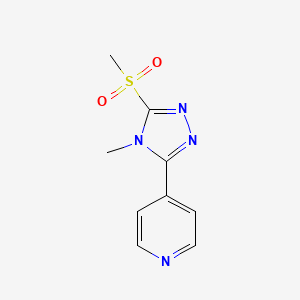

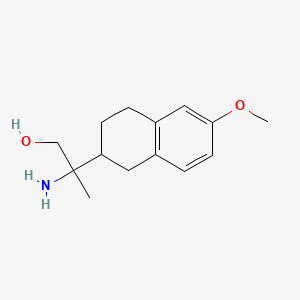
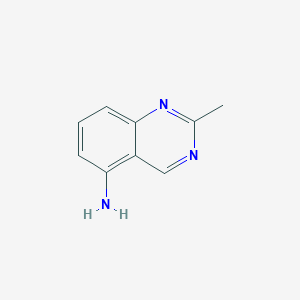
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide](/img/structure/B8815803.png)

![1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B8815811.png)
